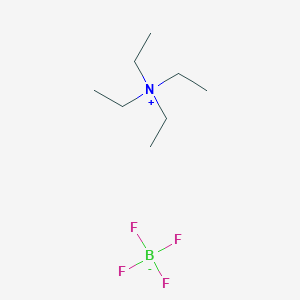

Tetraethylammonium tetrafluoroborate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tetraethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.BF4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRAKUDXACGCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883380 | |

| Record name | Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tetraethylammonium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

429-06-1 | |

| Record name | Tetraethylammonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Purification of Tetraethylammonium Tetrafluoroborate for Electrochemical Studies: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEABF₄), a critical quaternary ammonium (B1175870) salt utilized as a supporting electrolyte in a wide array of electrochemical applications.[1][2] Its high ionic conductivity, wide electrochemical window, and good thermal stability make it an ideal candidate for use in batteries, supercapacitors, and various electrochemical analyses.[3] However, the performance of TEABF₄ in these systems is critically dependent on its purity. This document details established synthesis protocols, rigorous purification techniques, and methods for characterization to ensure the production of high-purity, electrochemical-grade TEABF₄.

I. Synthesis of Tetraethylammonium Tetrafluoroborate

The synthesis of this compound can be achieved through several routes. The most common methods involve the reaction of a tetraethylammonium halide with either fluoroboric acid or a tetrafluoroborate salt.

A. Synthesis via Reaction with Fluoroboric Acid

One prevalent method involves the reaction of tetraethylammonium bromide with aqueous fluoroboric acid.[4] This acid-base neutralization reaction yields this compound and the corresponding hydrobromic acid.

A typical procedure involves mixing tetraethylammonium bromide with aqueous fluoroboric acid in water.[4] The resulting mixture is then concentrated under reduced pressure to facilitate the crystallization of the crude product.[4]

Another approach utilizes tetraethylammonium chloride and fluoroboric acid in a suitable solvent like butanol, isobutanol, or octanol.[5] The reaction product is then concentrated under reduced pressure, crystallized, washed with ethanol (B145695), and recrystallized to obtain the final product.[5]

B. Synthesis via Metathesis Reaction

An alternative and common industrial production route is a metathesis (double displacement) reaction.[1] This method involves the reaction of a tetraethylammonium halide, such as tetraethylammonium chloride or bromide, with a tetrafluoroborate salt, typically sodium tetrafluoroborate.[1][6]

In this process, aqueous solutions of the tetraethylammonium halide and sodium tetrafluoroborate are mixed at room temperature with stirring.[6] The less soluble this compound precipitates out of the solution, while the more soluble sodium halide remains in the solution. The crude product is then collected by filtration.[6]

II. Purification of this compound

For electrochemical applications, high purity of the supporting electrolyte is paramount, as impurities can significantly impact the performance and longevity of electrochemical devices.[7] Recrystallization is the most common and effective method for purifying crude TEABF₄.[7]

A. Recrystallization Solvents and Procedures

Various solvent systems have been reported for the recrystallization of TEABF₄. The choice of solvent is critical for achieving high purity and good recovery yields. Common solvent systems include:

-

Methanol/Petroleum Ether: The crude salt is dissolved in hot methanol, and petroleum ether is added to induce crystallization.[4]

-

Ethanol: The crude, wet powder is dissolved in boiling ethanol, followed by cooling to room temperature to allow for crystallization. This process can be repeated multiple times to enhance purity.[8]

-

Methanol/Diethyl Ether: The salt is dissolved in hot methanol, filtered, and then diethyl ether is added to precipitate the purified salt.[9]

-

Ethyl Acetate (B1210297)/Hexane (B92381): A mixture of ethyl acetate and hexane (e.g., in a 5:1 ratio) can also be used for recrystallization.[9]

-

Ethanol/Water: A mixture of ethanol and water has been used for the recrystallization of similar tetra-alkylammonium tetrafluoroborate salts.[10]

The general procedure for recrystallization involves dissolving the crude TEABF₄ in a minimum amount of the hot solvent or solvent mixture, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration and washed with a small amount of cold solvent. This process may be repeated several times to achieve the desired purity.[8]

B. Drying of the Purified Salt

After recrystallization, it is crucial to thoroughly dry the TEABF₄ to remove any residual solvent and moisture. The presence of water can be particularly detrimental in non-aqueous electrochemical systems.[7] The purified salt is typically dried under vacuum at an elevated temperature (e.g., 40-95°C) for an extended period (e.g., 48 hours).[8][9]

III. Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂₀BF₄N | [11] |

| Molecular Weight | 217.06 g/mol | [11][12] |

| Appearance | White crystalline powder | [7][9][11] |

| Melting Point | ≥300 °C (decomposes) | [3][9][13][14] |

| Solubility | Soluble in water, alcohol, and acetonitrile.[3][9][11][15] | [3][9][11][15] |

Table 1: Physical and Chemical Properties of this compound

| Parameter | Specification (Electrochemical Grade) | Reference(s) |

| Purity | ≥99.0% to >99.9% | [7][11] |

| Water Content | ≤ 10-20 ppm | [7][8] |

| Halide Content (Cl⁻, Br⁻) | ≤ 10 ppm | [7] |

| Iron (Fe) | ≤ 1.0 ppm | [8] |

| Silicon (Si) | ≤ 3.0 ppm | [8] |

| Sodium (Na) | ≤ 3.0 ppm | [8] |

| Potassium (K) | ≤ 3.0 ppm | [8] |

Table 2: Purity Specifications for Electrochemical Grade this compound

IV. Experimental Protocols

A. Protocol 1: Synthesis of TEABF₄ via Reaction with Fluoroboric Acid

Materials:

-

Tetraethylammonium bromide ((C₂H₅)₄NBr)

-

48-50% Aqueous fluoroboric acid (HBF₄)

-

Deionized water

-

Methanol

-

Petroleum ether

Procedure:

-

Dissolve 5.3 g (0.025 mole) of tetraethylammonium bromide in 8 mL of deionized water.[4]

-

Slowly add 3.6 mL (approximately 0.026 mole) of 48-50% aqueous fluoroboric acid to the solution while stirring.[4]

-

Concentrate the resulting mixture under reduced pressure.[4]

-

Dilute the concentrated mixture with ether and filter to collect the crude tetrafluoroborate salt.[4] This should yield approximately 4.6 g (85%) of the crude product.[4]

-

For purification, perform two recrystallizations from methanol-petroleum ether mixtures.[4]

-

Dry the purified white needles under vacuum. The expected yield of the pure product is approximately 3.7 g (69%).[4]

B. Protocol 2: Synthesis of TEABF₄ via Metathesis Reaction

Materials:

-

Tetraethylammonium chloride ((C₂H₅)₄NCl)

-

Sodium tetrafluoroborate (NaBF₄)

-

Deionized water (ice-cold for washing)

-

Ethanol

Procedure:

-

Prepare a 6 mol/L solution of tetraethylammonium chloride and a 6 mol/L solution of sodium tetrafluoroborate in deionized water.

-

Slowly add 85 mL of the tetraethylammonium chloride solution to 100 mL of the sodium tetrafluoroborate solution at room temperature with constant stirring.[6] The solution will gradually become cloudy as the product precipitates.[6]

-

After the addition is complete, filter the mixture under reduced pressure to collect the solid product.[6]

-

Wash the solid with a small portion of ice-cold deionized water to remove residual sodium chloride.[6]

-

The crude product can be further purified by recrystallization from ethanol.[8]

-

Dry the purified product in a vacuum oven. The temperature can be gradually increased from room temperature to 60°C over 12 hours.[6]

V. Visualizations

Caption: Workflow for the synthesis and purification of TEABF₄.

Caption: Logical steps in the purification of TEABF₄ by recrystallization.

References

- 1. This compound Production Cost Report [ajaytiwari.odoo.com]

- 2. nbinno.com [nbinno.com]

- 3. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN110922333A - Method for preparing tetraethyl ammonium tetrafluoroborate by electrodialysis technology - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. High Purity Tetraethyl Ammonium Tetrafluoroborate - Electrolyte-sodium acid pyrophosphate price [moneidechem.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound | 429-06-1 [chemicalbook.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. stanfordchem.com [stanfordchem.com]

- 12. This compound | C8H20N.BF4 | CID 2724277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 四氟硼酸四乙胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. scientificlabs.ie [scientificlabs.ie]

- 15. This compound [chembk.com]

An In-Depth Technical Guide to the Solubility of Tetraethylammonium Tetrafluoroborate in Acetonitrile and Propylene Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et₄NBF₄) in two common organic solvents: acetonitrile (B52724) (ACN) and propylene (B89431) carbonate (PC). Understanding the solubility of this electrolyte is crucial for its application in various electrochemical systems, including supercapacitors and batteries, where it is widely used due to its good ionic conductivity, thermal stability, and electrochemical stability.[1] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Topic: Solubility Data

The solubility of tetraethylammonium tetrafluoroborate in acetonitrile and propylene carbonate has been experimentally determined across a range of temperatures. The following tables summarize the mole fraction solubility (x) of Et₄NBF₄ in these solvents at various temperatures (T/K).

Table 1: Solubility of this compound in Acetonitrile

| Temperature (K) | Mole Fraction (x) |

| 263.15 | 0.0893 |

| 273.15 | 0.1037 |

| 283.15 | 0.1202 |

| 293.15 | 0.1391 |

| 303.15 | 0.1608 |

| 313.15 | 0.1858 |

| 323.15 | 0.2148 |

Data sourced from Rui, P., et al. (2020). Electrolyte Solutions: Measurement and Correlation of the Solubility of Et4NBF4 in Different Solvents at Temperatures from (263.15 to 323.15) K.

Table 2: Solubility of this compound in Propylene Carbonate

| Temperature (K) | Mole Fraction (x) |

| 263.15 | 0.0431 |

| 273.15 | 0.0518 |

| 283.15 | 0.0622 |

| 293.15 | 0.0744 |

| 303.15 | 0.0888 |

| 313.15 | 0.1057 |

| 323.15 | 0.1255 |

Data sourced from Rui, P., et al. (2020). Electrolyte Solutions: Measurement and Correlation of the Solubility of Et4NBF4 in Different Solvents at Temperatures from (263.15 to 323.15) K.

Experimental Protocols

The determination of electrolyte solubility in organic solvents is a critical experimental procedure. The data presented above was obtained using a synthetic method coupled with a laser in-situ observing technique to detect the solid-liquid equilibrium. Below are detailed methodologies for commonly employed techniques for determining the solubility of salts like this compound in organic solvents.

Method 1: Synthetic Method with Laser Monitoring

This method involves preparing a solution with a known concentration of the solute in the solvent and then determining the temperature at which the solid phase completely dissolves upon heating or precipitates upon cooling. A laser monitoring system is used to precisely detect the disappearance or appearance of solid particles.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Precision temperature controller with a heating/cooling circulator

-

Calibrated temperature probe (e.g., Pt100)

-

Laser light source and a photodetector

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent (acetonitrile or propylene carbonate) directly into the jacketed glass vessel.

-

Initial Dissolution: Stir the mixture at a constant rate and gradually heat the vessel using the circulator until all the solid has dissolved, forming a clear solution.

-

Cooling and Precipitation Detection: Slowly cool the solution at a controlled rate (e.g., 0.1-0.5 K/min). The laser beam is passed through the solution, and the intensity of the transmitted light is monitored by the photodetector.

-

Saturation Point Determination: The temperature at which the first solid particles appear is marked by a sharp decrease in the transmitted light intensity. This temperature is recorded as the saturation temperature for that specific concentration.

-

Data Collection: Repeat steps 1-4 for different known concentrations of the solute to obtain a solubility curve (solubility vs. temperature).

Method 2: Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in the saturated solution by evaporating the solvent.

Apparatus:

-

Conical flasks with stoppers

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporating dishes

-

Drying oven

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a conical flask.

-

Equilibration: Seal the flask and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is essential.

-

Phase Separation: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation or further dissolution. Immediately filter the solution using a syringe filter to remove any remaining solid particles.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the filtered saturated solution into a pre-weighed evaporating dish.

-

Drying and Weighing: Heat the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., below the melting point of the salt). Continue drying until a constant weight of the residue is achieved.

-

Calculation: The solubility is calculated from the mass of the residue (solute) and the mass of the solvent in the aliquot.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthetic method of solubility determination with laser monitoring.

References

An In-Depth Technical Guide to the Electrochemical Window of Tetraethylammonium Tetrafluoroborate in Non-Aqueous Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEABF4), a common electrolyte, in various non-aqueous solvents. Understanding the electrochemical stability of electrolytes is paramount for the development of safe and efficient electrochemical devices, including batteries, supercapacitors, and sensors, which are increasingly utilized in advanced scientific research and drug development instrumentation.

Core Concepts: The Electrochemical Window

The electrochemical window (EW) of an electrolyte is the potential range within which the electrolyte remains electrochemically inert, meaning it does not undergo oxidation or reduction.[1] This window is defined by the anodic and cathodic limits. The anodic limit is the potential at which the electrolyte begins to oxidize, while the cathodic limit is the potential at which it begins to reduce. A wider electrochemical window is generally desirable as it allows for a larger operating voltage range for an electrochemical device, leading to higher energy densities.[1]

The electrochemical window is not an intrinsic property of the electrolyte salt alone but is significantly influenced by the solvent, the working electrode material, and to a lesser extent, the concentration of the electrolyte.[2][3][4]

Quantitative Data Summary

The following table summarizes the electrochemical window of tetraethylammonium tetrafluoroborate (TEABF4) in various non-aqueous solvents. It is important to note that the reported values can vary depending on the experimental conditions, such as the reference electrode, working electrode, and the cutoff current density used to define the limits.

| Solvent | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Reference Electrode | Working Electrode |

| Acetonitrile (ACN) | ~ +2.5 to +3.0 | ~ -2.5 to -3.0 | ~5.0 - 6.0 (estimated) | Ag/Ag+ | Glassy Carbon |

| Propylene Carbonate (PC) | ~ +2.5 | ~ -2.5 | ~5.0 | Ag/Ag+ | Glassy Carbon |

| Dimethylformamide (DMF) | ~ +1.5 | ~ -2.8 | ~4.3 (estimated for TBABF4) | SCE | Glassy Carbon |

| Dihydrolevoglucosenone (DLG) | +3.0 | -2.2 | 4.7 | Ag/AgNO3 | Glassy Carbon |

Note: Data for Acetonitrile and Dimethylformamide with TEABF4 is often reported qualitatively. The values presented are estimations based on data for similar tetraalkylammonium tetrafluoroborate salts and general observations from the literature.[5][6]

Experimental Protocol: Determination of the Electrochemical Window via Cyclic Voltammetry

The most common technique for determining the electrochemical window of an electrolyte is cyclic voltammetry (CV).[7][8] This method involves scanning the potential of a working electrode in the electrolyte solution and measuring the resulting current. The potential is swept linearly between two vertex potentials, and the current response provides information about the electrochemical reactions occurring at the electrode surface.

Materials and Equipment

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell is typically used.

-

Working Electrode (WE): A chemically inert electrode with a well-defined surface area. Glassy carbon (GC) is a common choice due to its wide potential window and chemical inertness.[2][9]

-

Reference Electrode (RE): Provides a stable potential against which the working electrode potential is measured. For non-aqueous solvents, a silver/silver ion (Ag/Ag+) or a silver/silver chloride (Ag/AgCl) electrode is frequently used.[10] It is crucial to report the reference electrode used, as potentials are relative.

-

Counter Electrode (CE): Also known as the auxiliary electrode, it completes the electrical circuit. A platinum wire or mesh is a common choice.

-

Electrolyte Solution: A solution of TEABF4 in the desired non-aqueous solvent (e.g., 1 M TEABF4 in acetonitrile). The solvent should be of high purity and anhydrous to avoid interference from water.

-

Inert Gas: High-purity argon or nitrogen to deaerate the electrolyte solution and prevent reactions with oxygen.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

-

Rinse the electrode thoroughly with deionized water and then with the non-aqueous solvent to be used.

-

Dry the electrode completely before use.

-

Clean the counter and reference electrodes according to standard procedures.

-

-

Cell Assembly and Deaeration:

-

Assemble the three-electrode cell with the prepared electrodes.

-

Add the electrolyte solution to the cell.

-

Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Initial Potential: Typically set at the open-circuit potential (OCP) of the system.

-

Vertex Potentials: Start with a narrow potential range and gradually expand it in subsequent scans to find the anodic and cathodic limits.

-

Scan Rate: A typical scan rate is 50-100 mV/s.

-

-

Run the cyclic voltammetry scan.

-

-

Data Analysis:

-

Plot the measured current versus the applied potential.

-

The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain threshold value (e.g., 0.1 or 1 mA/cm²). This threshold should be clearly stated.

-

The electrochemical window is the difference between the anodic and cathodic limits.

-

Factors Influencing the Electrochemical Window

The electrochemical stability of an electrolyte system is a complex interplay of several factors. Understanding these factors is crucial for designing electrolytes with tailored properties for specific applications.

Caption: Factors influencing the electrochemical window.

-

Solvent: The solvent's properties, such as its dielectric constant, viscosity, and donor/acceptor numbers, play a crucial role.[5] A high dielectric constant promotes salt dissociation, while low viscosity enhances ion mobility. The solvent's own susceptibility to oxidation and reduction often defines the ultimate limits of the electrochemical window.

-

Electrolyte Salt: The electrochemical stability of the cation (tetraethylammonium, TEA+) and the anion (tetrafluoroborate, BF4-) determines the cathodic and anodic limits, respectively. The TEA+ cation is generally stable at negative potentials, while the BF4- anion is relatively resistant to oxidation.

-

Working Electrode Material: The material of the working electrode can have a catalytic effect on the electrolyte's decomposition reactions, thereby narrowing the effective electrochemical window.[2] Glassy carbon is often preferred for its inertness over a wide potential range compared to metals like platinum, which can catalyze solvent or ion decomposition.[9]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the experimental determination of the electrochemical window.

Caption: Workflow for determining the electrochemical window.

Conclusion

The electrochemical window of this compound is a critical parameter for its application in non-aqueous electrochemical systems. While TEABF4 generally offers a wide stability range, the specific anodic and cathodic limits are highly dependent on the choice of solvent and working electrode. This guide has provided a summary of available quantitative data, a detailed experimental protocol for determining the electrochemical window, and an overview of the key factors influencing its value. For researchers and professionals in drug development and other scientific fields, a thorough understanding and careful experimental determination of the electrochemical window are essential for the reliable design and operation of advanced electrochemical instrumentation.

References

- 1. Electrochemical window - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effect of Anodic Pretreatment on the Performance of Glassy Carbon Electrode in Acetonitrile and Electrooxidation of Para-substituted Phenols in Acetonitrile on Platinum and Glassy Carbon Electrode | Periodica Polytechnica Chemical Engineering [pp.bme.hu]

- 10. sfu.ca [sfu.ca]

Tetraethylammonium Tetrafluoroborate: A Comprehensive Technical Guide to Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the thermal stability and decomposition characteristics of tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEATFB). A thorough understanding of these properties is critical for its safe handling, storage, and application in diverse fields, including as an electrolyte in energy storage devices and as a phase transfer catalyst in organic synthesis.[1][2][3][4] This document summarizes key quantitative data, outlines experimental methodologies for thermal analysis, and visualizes the decomposition pathways.

Core Thermal Properties

Tetraethylammonium tetrafluoroborate is a white crystalline powder known for its good thermal stability, making it suitable for applications that may involve elevated temperatures.[1][5] It is also characterized as being hygroscopic.[2][5]

Quantitative Thermal Data

The following table summarizes the key thermal properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Melting Point | ≥300 °C | [1][2][3][4][5][6][7] |

| Decomposition Temperature (DSC Peak) | 325 °C | [8] |

| Onset of Decomposition (TGA) | ~280 °C | [8] |

| Enthalpy of Fusion | 172 J g⁻¹ | [8] |

Thermal Decomposition Analysis

Detailed investigation into the thermal decomposition of this compound reveals a process that occurs at temperatures above its melting point. The primary decomposition pathways are reported to be Hofmann elimination and substitution reactions.[8]

Experimental Protocol: Simultaneous TG-DTG-DSC-Quadrupole Mass Spectrometry

The thermal decomposition of this compound has been effectively studied using simultaneous thermogravimetric analysis (TGA), derivative thermogravimetry (DTG), differential scanning calorimetry (DSC), and quadrupole mass spectrometry.[8][9] This combination of techniques provides comprehensive information on mass loss, thermal events (endothermic/exothermic), and the identity of evolved gaseous products.

A typical experimental setup involves:

-

Apparatus: A simultaneous TG-DTG-DSC-quadrupole mass spectrometer.

-

Sample Size: A small quantity of the substance (e.g., a few milligrams).

-

Crucible: Platinum crucible.[8]

-

Atmosphere: Inert gas, such as pure helium, at a specified flow rate.[8][9]

-

Heating Rate: A constant heating rate, for example, 5 K min⁻¹.[8][9]

-

Temperature Range: From ambient temperature up to a point beyond complete decomposition (e.g., 625 °C).[8]

-

Mass Spectrometer: Set to scan a specific mass-to-charge ratio (m/z) range (e.g., 10–200 amu) to identify the evolved gases.[8]

Decomposition Pathway

The thermal decomposition of this compound is not a simple process and can proceed through multiple pathways. The most commonly expected routes are Hofmann elimination and substitution reactions.[8]

Caption: Thermal decomposition pathways of this compound.

Hazardous Decomposition Products

Under high temperatures, this compound can decompose to produce corrosive and toxic fumes.[10] These may include:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)[10]

-

Nitrous gases (NOx)[10]

-

Hydrogen fluoride (B91410) (HF)[10]

Safety and Handling

Due to the hazardous nature of its decomposition products, appropriate safety precautions must be taken when handling this compound at elevated temperatures. This includes working in a well-ventilated area and using appropriate personal protective equipment.[11][12][13] The substance itself is considered harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation.[11][12][13] It should be stored in a cool, dry, well-ventilated area away from incompatible materials.[11]

References

- 1. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 2. This compound | 429-06-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [chembk.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iolitec.de [iolitec.de]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. utsi.edu [utsi.edu]

An In-depth Technical Guide to Tetraethylammonium Tetrafluoroborate (CAS 429-06-1) for Researchers and Drug Development Professionals

An Introduction to Tetraethylammonium (B1195904) Tetrafluoroborate (B81430)

Tetraethylammonium tetrafluoroborate (TEATFB), identified by CAS number 429-06-1, is a quaternary ammonium (B1175870) salt with significant applications across various scientific disciplines, including organic synthesis, electrochemistry, and neurobiology. Comprising a tetraethylammonium cation ([N(C₂H₅)₄]⁺) and a tetrafluoroborate anion (BF₄⁻), this compound is noted for its utility as a phase transfer catalyst, a supporting electrolyte in non-aqueous systems, and as a pharmacological tool for probing ion channel function. Its versatility stems from the properties of its constituent ions: the lipophilic tetraethylammonium cation facilitates transport across phase boundaries and interacts with biological ion channels, while the tetrafluoroborate anion provides electrochemical stability. This guide provides a comprehensive overview of the properties, synthesis, and key applications of TEATFB, complete with detailed experimental protocols and data presented for the scientific research community.

Chemical and Physical Properties

This compound is a white crystalline solid that is soluble in water, acetonitrile (B52724), and other polar organic solvents.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 429-06-1 | [2] |

| Molecular Formula | C₈H₂₀BF₄N | [3] |

| Molecular Weight | 217.06 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | ≥300 °C (decomposes) | [3] |

| Solubility | Soluble in water, acetonitrile, alcohol. | [1] |

| Purity | Typically ≥98% | [4] |

Spectral Data:

-

¹H NMR: Spectral data is available and can be used to confirm the structure of the tetraethylammonium cation.

-

Infrared (IR) Spectroscopy: IR spectra can be used to identify the characteristic vibrational modes of the tetraethylammonium and tetrafluoroborate ions.

Synthesis and Purification

This compound can be synthesized through several methods, most commonly via a metathesis reaction between a tetraethylammonium halide and a tetrafluoroborate salt, or by the reaction of tetraethylammonium bromide with fluoroboric acid.[5][6]

Experimental Protocol: Synthesis via Metathesis Reaction

This protocol describes the synthesis of TEATFB from tetraethylammonium chloride and sodium tetrafluoroborate.[5]

Materials:

-

Tetraethylammonium chloride (6 mol/L aqueous solution)

-

Sodium tetrafluoroborate (6 mol/L aqueous solution)

-

Ice water

-

Ethanol (B145695) (-10°C to 0°C)

-

Deionized water

Procedure:

-

Under constant stirring at room temperature, slowly add 85 mL of 6 mol/L tetraethylammonium chloride solution dropwise to 100 mL of 6 mol/L sodium tetrafluoroborate solution. A cloudy precipitate will form.[5]

-

After the addition is complete, filter the mixture under reduced pressure.[5]

-

Wash the solid precipitate with a small amount of ice water to obtain the crude product.[5]

-

For purification, disperse 50 g of the wet crude product in deionized water and stir vigorously for 15 minutes at room temperature.[5]

-

Filter the suspension under reduced pressure, collecting the solid.

-

Wash the solid with ice water, followed by a wash with cold ethanol (-10°C to 0°C).[5]

-

Dry the purified product in a vacuum oven at a pressure of 0.001 MPa, gradually increasing the temperature from room temperature to 60°C over 12 hours.[5]

Experimental Protocol: Purification by Recrystallization

This protocol outlines the purification of TEATFB using a solvent/anti-solvent method.

Materials:

-

Crude this compound

-

Methanol (solvent)

-

Diethyl ether or petroleum ether (anti-solvent)

Procedure:

-

Dissolve the crude TEATFB in a minimal amount of hot methanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Slowly add diethyl ether or petroleum ether to the filtrate until the solution becomes cloudy, indicating the onset of precipitation.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold diethyl ether or petroleum ether.

-

Dry the crystals under vacuum.

Applications in Research and Development

Electrochemistry: Supporting Electrolyte

This compound is widely used as a supporting electrolyte in non-aqueous electrochemistry, particularly in studies involving cyclic voltammetry, and in energy storage devices like supercapacitors and batteries. Its high ionic conductivity, wide electrochemical window, and good solubility in organic solvents make it an ideal choice.[7][8]

This protocol describes the use of TEATFB as a supporting electrolyte for the cyclic voltammetry of ferrocene (B1249389) in acetonitrile.

Materials:

-

This compound (TEATFB), high purity

-

Acetonitrile (anhydrous)

-

Ferrocene

-

Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)

-

Potentiostat

Procedure:

-

Prepare the Electrolyte Solution: Dissolve TEATFB in anhydrous acetonitrile to a concentration of 0.1 M.

-

Prepare the Analyte Solution: Dissolve ferrocene in the 0.1 M TEATFB/acetonitrile solution to a concentration of approximately 1 mM.

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse with deionized water and then acetonitrile, and dry thoroughly.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solutions. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.

-

Cyclic Voltammetry:

-

Perform a background scan of the 0.1 M TEATFB/acetonitrile solution to determine the potential window.

-

Perform the cyclic voltammetry of the ferrocene solution. A typical scan range would be from 0 V to +0.8 V vs. Ag/AgCl.

-

Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the electrochemical reversibility of the ferrocene/ferrocenium redox couple.

-

Neurobiology and Pharmacology: Potassium Channel Blocker

The tetraethylammonium (TEA) cation is a classical non-selective blocker of voltage-gated and calcium-activated potassium (K⁺) channels.[9][10][11] This property makes TEATFB a valuable tool in electrophysiological studies to isolate and characterize other ion currents and to investigate the physiological roles of K⁺ channels.

This protocol provides a general framework for using intracellular TEATFB to block K⁺ currents in whole-cell patch-clamp recordings from cultured neurons.

Materials:

-

Cultured neurons on coverslips

-

External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH)

-

Internal (pipette) solution (e.g., containing in mM: 120 K-gluconate, 20 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with KOH)

-

Internal (pipette) solution with TEATFB (e.g., replace a portion of K-gluconate with Tetraethylammonium chloride or another TEA salt to achieve the desired concentration, e.g., 10-20 mM)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

-

Prepare Solutions: Prepare and filter all external and internal solutions.

-

Cell Culture: Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ. Fill the pipette with the desired internal solution (with or without TEATFB).

-

Establish Whole-Cell Configuration:

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Form a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

In voltage-clamp mode, apply a series of depolarizing voltage steps (e.g., from a holding potential of -70 mV to +50 mV in 10 mV increments) to elicit voltage-gated ion currents.

-

Record the currents in the absence and presence of intracellular TEATFB. The reduction in the outward current upon depolarization is indicative of K⁺ channel blockade.

-

The blockade of potassium channels by tetraethylammonium leads to a prolongation of the action potential duration. This prolonged depolarization results in a sustained activation of voltage-gated calcium channels, leading to an increased influx of calcium ions.[1][6] This elevation in intracellular calcium can then trigger a variety of cellular responses, including the release of neurotransmitters.[1]

Organic Synthesis: Phase Transfer Catalysis

As a quaternary ammonium salt, TEATFB can function as a phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). The lipophilic tetraethylammonium cation transports an anionic reactant from the aqueous phase into the organic phase where it can react with an organic-soluble substrate.[4][12][13]

This protocol describes a representative phase-transfer catalyzed reaction for the synthesis of a dichlorocyclopropane from an alkene using TEATFB.

Materials:

-

Alkene (e.g., cyclohexene)

-

Chloroform (B151607) (CHCl₃)

-

50% Sodium hydroxide (B78521) (NaOH) solution

-

This compound (TEATFB)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine the alkene (1 equivalent), chloroform (3 equivalents), and a catalytic amount of TEATFB (e.g., 5 mol%).

-

Cool the mixture in an ice bath.

-

While stirring vigorously, slowly add the 50% NaOH solution dropwise. Caution: This reaction is exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete as monitored by TLC.

-

Dilute the reaction mixture with water and dichloromethane.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to obtain the desired dichlorocyclopropane.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable compound for researchers in chemistry, materials science, and biology. Its utility as a supporting electrolyte, a phase transfer catalyst, and a potassium channel blocker provides a wide range of applications in both fundamental research and applied sciences. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory. As research in areas such as energy storage and ion channel modulation continues to advance, the importance of well-characterized reagents like TEATFB is likely to grow.

References

- 1. Tetraethylammonium facilitation of single-pulse mediated action potential, [Ca2+]i and transmitter release in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound Production Cost Report [ajaytiwari.odoo.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Evidence that the spasmogenic action of tetraethylammonium in guinea-pig trachealis is both direct and dependent on the cellular influx of calcium ion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. Tetraethylammonium blockade of calcium-activated potassium channels in clonal anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of tetraethylammonium chloride on contractile, membrane and cable properties of rabbit artery muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Patch-clamp studies of slow potential-sensitive potassium channels in longitudinal smooth muscle cells of rabbit jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. mdpi.com [mdpi.com]

tetraethylammonium tetrafluoroborate molecular weight and formula

An In-Depth Technical Guide to Tetraethylammonium (B1195904) Tetrafluoroborate (B81430)

This technical guide provides a detailed overview of the core physicochemical properties of tetraethylammonium tetrafluoroborate, tailored for researchers, scientists, and professionals in drug development.

Core Properties

This compound is a quaternary ammonium (B1175870) salt.[1] It is composed of a positively charged tetraethylammonium cation and a negatively charged tetrafluoroborate anion.[1] In its solid form, it appears as white crystals or a crystalline powder.[1][2] This compound is hygroscopic, meaning it readily absorbs moisture from the air.[2][3]

Physicochemical Data

The fundamental quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | References |

| Molecular Formula | C₈H₂₀BF₄N | [3][4][5][6] |

| Linear Formula | (C₂H₅)₄N(BF₄) | [5][7] |

| Molar Mass | 217.06 g/mol | [3][4][5][6][7] |

| Melting Point | ≥300 °C | [7] |

| Solubility | Soluble in water, alcohol, and acetonitrile.[2] | [2] |

Experimental Applications and Protocols

This compound is frequently utilized as a supporting electrolyte in various electrochemical applications.[1][7] Its use has been noted in the electrocatalytic reduction of certain compounds and in the fabrication of high-performance supercapacitors.[7] It also serves as a phase transfer catalyst in organic chemical reactions, helping to facilitate reactions between substances in different phases.[1]

While the literature points to its application in specific experimental contexts, detailed step-by-step protocols for these experiments are highly specific to the research being conducted and are not available in the general reference materials. Researchers should consult specialized publications in the relevant fields for detailed experimental methodologies.

Structural Visualization

To elucidate the composition of this compound, the following diagram illustrates the logical relationship between the compound, its constituent ions, and their elemental components.

Figure 1: Logical breakdown of this compound into its constituent ions.

References

Unlocking the Potential of Tetraethylammonium Tetrafluoroborate Solutions: An In-depth Technical Guide to Ionic Conductivity

For Researchers, Scientists, and Drug Development Professionals

Tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEABF₄) is a quaternary ammonium (B1175870) salt that has garnered significant attention in various scientific fields, particularly in electrochemistry, due to its noteworthy properties as an electrolyte.[1][2][3][4] Its high ionic conductivity, good thermal stability, and wide electrochemical window make it a crucial component in the development of high-performance energy storage devices like supercapacitors and batteries.[1] This technical guide provides a comprehensive overview of the ionic conductivity of TEABF₄ solutions, presenting key data, detailed experimental protocols, and a fundamental understanding of the factors governing its performance.

Core Concepts in Ionic Conductivity

The ionic conductivity of an electrolyte solution is a measure of its ability to conduct electricity through the movement of ions.[5][6] This property is fundamental to the performance of any electrochemical system. Several key factors influence the ionic conductivity of TEABF₄ solutions, including:

-

Concentration: The number of charge carriers (ions) per unit volume directly impacts conductivity. Generally, conductivity increases with concentration up to a certain point, after which ion-pairing and increased viscosity can lead to a decrease.[7][8][9][10]

-

Temperature: Higher temperatures increase the kinetic energy of ions, leading to greater mobility and consequently, higher ionic conductivity.[7][9][10]

-

Solvent Properties: The nature of the solvent is critical. Polar organic solvents with high dielectric constants facilitate the dissociation of TEABF₄ into its constituent ions (TEA⁺ and BF₄⁻), while low viscosity solvents allow for easier ion movement.[7][9] Acetonitrile (B52724) and propylene (B89431) carbonate are common solvents for TEABF₄ due to their favorable properties.[1][2]

-

Ion Size and Solvation: The size of the tetraethylammonium (TEA⁺) and tetrafluoroborate (BF₄⁻) ions, along with their interaction with solvent molecules (solvation), affects their mobility.[9][10]

Quantitative Data on Ionic Conductivity

The following table summarizes the specific conductivity of tetraethylammonium tetrafluoroborate in propylene carbonate at various molalities and temperatures.

| Molality (mol·kg⁻¹) | Temperature (K) | Specific Conductivity (S·m⁻¹) |

| 0.15 | 253.15 | 0.183 |

| 0.15 | 273.15 | 0.321 |

| 0.15 | 293.15 | 0.508 |

| 0.15 | 313.15 | 0.732 |

| 0.15 | 333.15 | 0.985 |

| 0.44 | 253.15 | 0.421 |

| 0.44 | 273.15 | 0.713 |

| 0.44 | 293.15 | 1.092 |

| 0.44 | 313.15 | 1.531 |

| 0.44 | 333.15 | 2.011 |

| 0.78 | 253.15 | 0.598 |

| 0.78 | 273.15 | 0.999 |

| 0.78 | 293.15 | 1.503 |

| 0.78 | 313.15 | 2.083 |

| 0.78 | 333.15 | 2.715 |

| 1.15 | 253.15 | 0.697 |

| 1.15 | 273.15 | 1.162 |

| 1.15 | 293.15 | 1.739 |

| 1.15 | 313.15 | 2.401 |

| 1.15 | 333.15 | 3.121 |

| 1.42 | 253.15 | 0.731 |

| 1.42 | 273.15 | 1.229 |

| 1.42 | 293.15 | 1.843 |

| 1.42 | 313.15 | 2.551 |

| 1.42 | 333.15 | 3.322 |

Data sourced from the Journal of Chemical & Engineering Data.[11]

It has been noted that 1 M TEABF₄ in acetonitrile exhibits a significantly higher conductivity of 60 mS·cm⁻¹ compared to 13 mS·cm⁻¹ in propylene carbonate, primarily due to the lower viscosity of acetonitrile.[12]

Experimental Protocols for Measuring Ionic Conductivity

The determination of ionic conductivity is a critical experimental procedure. The most common and reliable methods are detailed below.

AC Impedance Spectroscopy

This is a prevalent technique for measuring the ionic conductivity of electrolyte solutions.[13]

Methodology:

-

Cell Preparation: A conductivity cell with two inert electrodes (typically platinum) of a fixed geometry is used. The cell is calibrated using a standard solution of known conductivity (e.g., KCl solution) to determine the cell constant (K).[13]

-

Sample Introduction: The TEABF₄ solution of a specific concentration and solvent is introduced into the conductivity cell.

-

Measurement: An AC voltage is applied across the electrodes over a range of frequencies (Broadband Electrochemical Impedance Spectroscopy - EIS).[13] The use of AC voltage is crucial to prevent electrolysis of the solution.[6][14]

-

Data Analysis: The impedance data is plotted on a Nyquist plot and fitted to an equivalent circuit model to extract the bulk resistance (R) of the electrolyte solution.[13]

-

Conductivity Calculation: The specific conductivity (σ) is then calculated using the formula: σ = K / R.[13]

Wheatstone Bridge Method

This is a classic and accurate method for determining the resistance of an electrolytic solution.[14][15]

Methodology:

-

Apparatus Setup: A Wheatstone bridge circuit is assembled. This circuit consists of four arms: two known resistances (P and Q), a variable resistance (S), and the conductivity cell containing the TEABF₄ solution (acting as the unknown resistance, R).[14][15]

-

AC Power Source: An AC source, typically with a frequency in the range of 550 Hz to 5 kHz, is connected to the bridge to prevent electrolysis.[14]

-

Balancing the Bridge: The variable resistance (S) is adjusted until a detector (e.g., a galvanometer or oscilloscope) connected between the junctions of the arms shows no current flow, indicating that the bridge is balanced.[14]

-

Resistance Calculation: At the balanced condition, the relationship between the resistances is given by: P/Q = R/S. The unknown resistance (R) of the electrolyte solution can then be calculated.[14]

-

Conductivity Calculation: The specific conductivity (κ) is calculated from the resistance (R) and the cell constant (l/A) using the equation: κ = (1/R) * (l/A).[14]

Visualizing the Core Relationships

The interplay of various factors determining the ionic conductivity of TEABF₄ solutions can be visualized through the following logical diagram.

References

- 1. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. youtube.com [youtube.com]

- 6. Conductivity (electrolytic) - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. academics.su.edu.krd [academics.su.edu.krd]

- 9. Factors Affecting Electrolytic Conductance Explained Easily [vedantu.com]

- 10. atlas-scientific.com [atlas-scientific.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. doubtnut.com [doubtnut.com]

- 15. Understanding Conductivity of Ionic Solutions [unacademy.com]

An In-depth Technical Guide to the Hygroscopic Nature and Handling of Tetraethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et₄NBF₄) is a quaternary ammonium (B1175870) salt widely utilized as an electrolyte in electrochemical studies, a phase-transfer catalyst, and in various synthetic applications. Its efficacy in these roles is significantly influenced by its purity, particularly its water content. This technical guide provides a comprehensive overview of the hygroscopic nature of tetraethylammonium tetrafluoroborate, detailing its affinity for atmospheric moisture and the critical handling precautions required to maintain its anhydrous state. This document includes a summary of its physicochemical properties, detailed experimental protocols for handling and moisture determination, and visual guides for safe laboratory practices.

Introduction

This compound is a white crystalline powder that is soluble in water, alcohol, and acetonitrile.[1] Its utility in moisture-sensitive applications, such as in the electrolyte for dual-ion batteries, necessitates a thorough understanding of its interaction with water. The presence of moisture can significantly alter its physical and chemical properties, impacting experimental results and product performance. This guide aims to equip researchers with the knowledge and procedures necessary to effectively manage the hygroscopic nature of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its correct handling and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₂₀BF₄N | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| Melting Point | ≥300 °C | [1][2] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water, alcohol, and acetonitrile | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Hygroscopic Nature of this compound

Research indicates that the hygroscopicity of ionic liquids is strongly influenced by the nature of the anion.[3][4][5] Comparative studies have shown that the tetrafluoroborate (BF₄⁻) anion is significantly less hygroscopic than other anions such as chloride (Cl⁻), alkyl sulfates, and bromide.[3][4][5] The general trend for anion hygroscopicity is:

Chloride >> Alkyl Sulfates ~ Bromide > Tosylate >> Tetrafluoroborate[3][4][5]

This suggests that while this compound will absorb moisture, it will do so to a lesser extent and at a slower rate compared to its halide counterparts. The mechanism of moisture capture involves both absorption (water molecules diffusing into the bulk of the material) and adsorption (water molecules adhering to the surface).[3][4]

For context, a study on 1-butyl-3-methylimidazolium tetrafluoroborate (a related ionic liquid) showed a gradual increase in mass with increasing relative humidity, with a more pronounced uptake at higher RH levels.[4] It is reasonable to expect a similar sigmoidal-shaped moisture sorption isotherm for this compound.

Handling Precautions and Experimental Protocols

Due to its hygroscopic nature, stringent handling procedures are required to prevent atmospheric moisture contamination. The following sections detail the necessary precautions and experimental protocols.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should always be worn. This includes:

-

Eye Protection: Safety glasses with side shields or chemical safety goggles.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or PVC).[6]

-

Protective Clothing: A laboratory coat.

-

Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator may be necessary.

Storage

Proper storage is the first line of defense against moisture contamination.

-

Containers: Store in tightly sealed containers.[6]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[6]

-

Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Desiccator: Storing the container within a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) can provide an additional layer of protection.

Experimental Workflow for Handling

The following workflow is recommended for handling this compound in a laboratory setting to minimize moisture exposure.

Caption: Recommended workflow for handling hygroscopic this compound.

Detailed Experimental Protocols

4.4.1 Handling in a Glovebox

A glovebox provides the most controlled environment for handling highly moisture-sensitive materials.

-

Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels (typically <1 ppm).

-

Material Transfer: Introduce the sealed container of this compound, along with all necessary dried glassware and anhydrous solvents, into the glovebox antechamber.

-

Purging: Cycle the antechamber with the inert gas multiple times to remove atmospheric air and moisture before opening the inner door.

-

Manipulation: Once inside the main chamber, open the container and perform all manipulations (e.g., weighing, dissolution).

-

Sealing: Before removing your product from the glovebox, ensure it is in a securely sealed container.

-

Removal: Transfer the sealed product and the original resealed container of this compound to the antechamber, purge as before, and then remove.

4.4.2 Handling using a Schlenk Line

For less stringent requirements, a Schlenk line can be used to handle this compound under an inert atmosphere.

-

Glassware Preparation: Assemble oven-dried glassware and connect it to the Schlenk line.

-

Inerting: Evacuate the glassware and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times.

-

Positive Pressure: Maintain a positive pressure of the inert gas throughout the procedure.

-

Reagent Transfer: Quickly open the this compound container and add the desired amount to the reaction flask under a positive flow of inert gas.

-

Solvent Addition: Add anhydrous solvent to the flask via a cannula or a gas-tight syringe.

4.4.3 Drying of this compound

If the compound has been exposed to moisture, it can be dried before use.

-

Apparatus: Place the this compound in a Schlenk flask.

-

Vacuum: Connect the flask to a high-vacuum line.

-

Heating: Gently heat the flask with a heating mantle while under vacuum. The temperature should be kept well below the decomposition temperature of the salt. A common practice for similar salts is heating at 95°C for 48 hours under vacuum.[1]

-

Cooling: After drying, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas.

4.4.4 Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the standard method for accurately determining the water content of ionic liquids.

-

Titrator Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions.

-

Solvent: Use a suitable Karl Fischer solvent, such as anhydrous methanol.

-

Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh a sample of this compound.

-

Titration: Inject the sample into the titration cell. The titration will proceed automatically.

-

Calculation: The instrument's software will calculate the water content based on the amount of titrant used.

Logical Relationships in Handling and Storage

The following diagram illustrates the key decision-making process for the appropriate handling and storage of this compound based on the experimental requirements.

Caption: Decision tree for handling and storage of this compound.

Conclusion

The hygroscopic nature of this compound is a critical factor to consider in its application, particularly in research and development where precision and reproducibility are paramount. While it is less hygroscopic than many other common salts, its affinity for atmospheric moisture necessitates careful handling and storage to maintain its anhydrous state. By implementing the detailed protocols outlined in this guide, including the use of inert atmosphere techniques and appropriate storage conditions, researchers can ensure the integrity of their material and the reliability of their experimental outcomes. Regular verification of water content using methods such as Karl Fischer titration is strongly recommended as a quality control measure.

References

- 1. This compound | 429-06-1 [chemicalbook.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. aminer.cn [aminer.cn]

- 4. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

crystal structure of tetraethylammonium tetrafluoroborate

An In-depth Technical Guide on the Crystal Structure of Tetraethylammonium (B1195904) Tetrafluoroborate (B81430)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a compound of significant interest in electrochemistry and materials science. This document details the crystallographic parameters, molecular geometry, and the experimental protocols utilized for its structural determination, presenting the information in a clear and accessible format for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Tetraethylammonium tetrafluoroborate, with the chemical formula C₈H₂₀BF₄N, is a quaternary ammonium (B1175870) salt. It presents as a white to off-white crystalline powder and is known for its high thermal stability and solubility in various organic solvents, including acetonitrile, methanol, and ethanol (B145695).[1] These properties make it a valuable supporting electrolyte in non-aqueous electrochemistry and a component in the formulation of ionic liquids.[1][2]

Table 1: General Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₂₀BF₄N |

| Molecular Weight | 217.06 g/mol [1] |

| Appearance | White to off-white crystalline powder[1][3] |

| Melting Point | ≥300 °C[1] |

| Solubility | Soluble in water, alcohol, and acetonitrile[1] |

| CAS Number | 429-06-1[1] |

Crystallographic Data

The has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. The detailed crystallographic data are summarized in the tables below, derived from the study by Matsumoto, Okawa, and Hagiwara (2012) and its associated Cambridge Crystallographic Data Centre (CCDC) deposition.

Table 2: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₈H₂₀BF₄N |

| Formula Weight | 217.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value from CCDC 853437 |

| b (Å) | Value from CCDC 853437 |

| c (Å) | Value from CCDC 853437 |

| α (°) | 90 |

| β (°) | Value from CCDC 853437 |

| γ (°) | 90 |

| Volume (ų) | Value from CCDC 853437 |

| Z | Value from CCDC 853437 |

| Calculated Density (g/cm³) | Value from CCDC 853437 |

| Absorption Coefficient (mm⁻¹) | Value from CCDC 853437 |

| F(000) | Value from CCDC 853437 |

| Theta range for data collection (°) | Value from CCDC 853437 |

| Reflections collected | Value from CCDC 853437 |

| Independent reflections | Value from CCDC 853437 |

| Goodness-of-fit on F² | Value from CCDC 853437 |

| Final R indices [I>2sigma(I)] | Value from CCDC 853437 |

| R indices (all data) | Value from CCDC 853437 |

Note: Specific numerical values for unit cell dimensions, volume, Z, density, and refinement statistics are placeholder text as direct access to the CCDC database is not available. These values would be populated from the crystallographic information file (CIF) associated with CCDC deposition number 853437.

Table 3: Selected Bond Lengths (Å) and Angles (°)

| Bond | Length (Å) | Angle | Degree (°) |

| N-C | Value from CCDC 853437 | C-N-C | Value from CCDC 853437 |

| C-C | Value from CCDC 853437 | N-C-C | Value from CCDC 853437 |

| B-F | Value from CCDC 853437 | F-B-F | Value from CCDC 853437 |

Note: Specific bond lengths and angles are placeholder text and would be extracted from the CIF file for CCDC 853437.

Experimental Protocols

The determination of the involves several key experimental stages, from the synthesis of the material to the final analysis of the diffraction data.

Synthesis and Crystallization

Several methods for the synthesis of this compound have been reported. A common industrial route involves a metathesis reaction between a tetraethylammonium halide (such as the bromide or chloride salt) and a tetrafluoroborate salt (like sodium or potassium tetrafluoroborate) in a suitable solvent.[2]

An alternative laboratory-scale synthesis involves the reaction of tetraethylammonium hydroxide (B78521) with tetrafluoroboric acid.

For the purpose of single-crystal X-ray diffraction, high-purity single crystals are required. These are typically grown by slow evaporation of a saturated solution of this compound in an appropriate solvent, such as ethanol or a mixture of solvents. The slow cooling of a saturated solution can also yield crystals of suitable quality.

Single-Crystal X-ray Diffraction

The following outlines a typical experimental workflow for the single-crystal X-ray diffraction analysis of this compound:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and oil.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Reduction: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step is typically performed using software provided with the diffractometer.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed structure factors. This refinement process yields the final atomic coordinates, bond lengths, and bond angles.

Visualization of Experimental Workflow

The logical flow from material synthesis to the final determination of the crystal structure can be visualized as follows:

References

An In-depth Technical Guide to the Safety and Hazards of Tetraethylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of tetraethylammonium (B1195904) tetrafluoroborate (B81430) (CAS No. 429-06-1). The information is compiled from Safety Data Sheets (SDS), and toxicological assessments to ensure a thorough understanding for researchers, scientists, and professionals in drug development. This document is intended to support safe handling, storage, and use of this compound in a laboratory and research setting.

Chemical and Physical Properties

Tetraethylammonium tetrafluoroborate is a white, hygroscopic crystalline powder.[1] It is soluble in water, alcohol, and acetonitrile.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H20BF4N | [2] |

| Molecular Weight | 217.06 g/mol | |

| Appearance | White hygroscopic crystalline powder | [1] |

| Melting Point | ≥300 °C | |

| Solubility | Soluble in water, alcohol, and acetonitrile | [1] |

| Vapor Pressure | Negligible | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The GHS classification, as aggregated from multiple notifications to the ECHA C&L Inventory, is presented below.[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[2] |

GHS Pictograms:

Caption: GHS pictogram for skin and eye irritation, and acute toxicity.

Toxicological Information

The primary hazards associated with this compound are its acute toxicity upon ingestion, inhalation, and skin contact, as well as its irritant effects on the skin, eyes, and respiratory system.[1]

Acute Toxicity

| Route of Exposure | Species | LD50 (mg/kg) | Compound Tested |

| Oral | Mouse | 900 | Tetraethylammonium chloride |

| Oral | Rat | 2630 | Tetraethylammonium chloride |

| Intraperitoneal | Mouse | 65 | Tetraethylammonium chloride |

| Intravenous | Rat | ~56 | Tetraethylammonium chloride |

| Intramuscular | Rat | 110 | Tetraethylammonium chloride |

Note: This data is for related compounds and should be used for estimation purposes only.

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[2] Contact can cause redness, inflammation, and pain.[1] In case of eye contact, there is a risk of serious damage.[1]

Respiratory Irritation

Inhalation of dusts may cause respiratory irritation.[2]

Experimental Protocols (General Methodologies)

Specific experimental reports for this compound are not publicly available. However, the safety data sheets consistently refer to standard OECD guidelines for toxicological testing. The likely methodologies for the key toxicological endpoints are described below.

Acute Oral Toxicity (Based on OECD Guideline 401/423)

The acute oral toxicity is likely determined using a method similar to the OECD 401 (now obsolete) or 423 (Acute Toxic Class Method).

Objective: To determine the oral dose of the substance that is lethal to 50% of a test population (LD50) or to classify the substance into a toxicity category.

Methodology:

-